molecular formula C17H15NO2 B14509661 3-(2-Hydroxy-2-phenylethylidene)-1-methyl-1,3-dihydro-2H-indol-2-one CAS No. 62747-61-9

3-(2-Hydroxy-2-phenylethylidene)-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B14509661
CAS No.: 62747-61-9
M. Wt: 265.31 g/mol
InChI Key: IKFPIDHCHWYVHP-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-2-phenylethylidene)-1-methyl-1,3-dihydro-2H-indol-2-one is a compound that belongs to the class of indole derivatives This compound is known for its unique structure, which includes a hydroxy-phenylethylidene group attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-2-phenylethylidene)-1-methyl-1,3-dihydro-2H-indol-2-one typically involves the condensation of 2-hydroxy-2-phenylethylamine with an appropriate indole derivative. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include silylated derivatives of amines and substituted styrene oxides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-2-phenylethylidene)-1-methyl-1,3-dihydro-2H-indol-2-one can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Various substitution reactions can occur at the indole ring or the phenylethylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic and nucleophilic reagents can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(2-Hydroxy-2-phenylethylidene)-1-methyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-2-phenylethylidene)-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets and pathways. The hydroxy-phenylethylidene group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The indole core may also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxy-2-phenylethylidene)-1-methyl-1,3-dihydro-2H-indol-2-one is unique due to its specific structure, which combines an indole core with a hydroxy-phenylethylidene group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

62747-61-9

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

3-(2-hydroxy-2-phenylethylidene)-1-methylindol-2-one

InChI

InChI=1S/C17H15NO2/c1-18-15-10-6-5-9-13(15)14(17(18)20)11-16(19)12-7-3-2-4-8-12/h2-11,16,19H,1H3

InChI Key

IKFPIDHCHWYVHP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC(C3=CC=CC=C3)O)C1=O

Origin of Product

United States

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